molecular formula C13H18N2O3 B14844405 4-Tert-butoxy-5-cyclopropoxynicotinamide

4-Tert-butoxy-5-cyclopropoxynicotinamide

Cat. No.: B14844405
M. Wt: 250.29 g/mol
InChI Key: MUKUCDSTYFYXHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-5-cyclopropoxynicotinamide involves several steps. One common method includes the reaction of 4-tert-butoxystyrene with cyclopropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-5-cyclopropoxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butoxy-5-cyclopropoxynicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in treating various diseases, including bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-5-cyclopropoxynicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of tert-butoxy and cyclopropoxy groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-11-9(12(14)16)6-15-7-10(11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16)

InChI Key

MUKUCDSTYFYXHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=NC=C1C(=O)N)OC2CC2

Origin of Product

United States

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